

LY83583: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Applications

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Compound of Interest		
Compound Name:	LY836	
Cat. No.:	B12374504	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY83583, with the IUPAC name 6-(phenylamino)quinoline-5,8-dione, is a potent and cell-permeable small molecule inhibitor widely utilized in biomedical research.[1][2] Primarily known for its ability to inhibit soluble guanylate cyclase (sGC), LY83583 serves as a critical tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. [1] Its diverse biological activities, including the induction of cell cycle arrest and modulation of vascular tone, have positioned it as a compound of significant interest in fields ranging from cancer biology to cardiovascular research. This technical guide provides an in-depth overview of the chemical structure, properties, and biological mechanism of action of LY83583, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.

Chemical Structure and Properties

LY83583 is a quinolinequinone derivative with a distinct chemical structure that dictates its biological activity. The key structural and physicochemical properties of LY83583 are summarized in the tables below.

Table 1: Chemical Identification of LY83583



Identifier	Value
IUPAC Name	6-(phenylamino)quinoline-5,8-dione
CAS Number	91300-60-6[1][2][3]
Molecular Formula	C15H10N2O2[1][2]
SMILES	O=C1C=C(NC2=CC=CC=C2)C(=O)C2=C1N=C C=C2
InChI Key	GXIJYWUWLNHKNW-UHFFFAOYSA-N

Table 2: Physicochemical Properties of LY83583

Property	Value	Source
Molecular Weight	250.25 g/mol	[2]
Appearance	Red-purple solid	[4]
Solubility	DMSO: ≥25 mg/mLEthanol: >3.8 mg/mLAcetone: Soluble	[1][4]
Storage	Store at 2-8°C. Solutions can be stored at -20°C for up to six months.	[4]

Mechanism of Action and Biological Activities

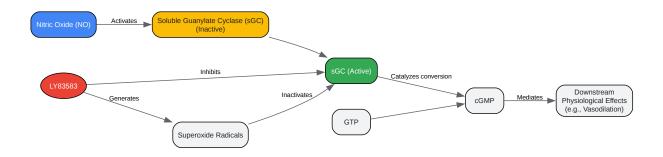
LY83583 exerts its biological effects primarily through the inhibition of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes.

Inhibition of Soluble Guanylate Cyclase and cGMP Signaling

LY83583 acts as a competitive inhibitor of sGC, with a reported IC₅₀ value of approximately 2 µM in human platelets.[1] By blocking sGC activity, LY83583 effectively reduces intracellular



cGMP levels. This inhibition of the NO/cGMP pathway has been shown to prevent nitrovasodilator-induced smooth muscle relaxation. The mechanism of sGC inhibition by LY83583 is also linked to the generation of superoxide radicals, which can lead to the inactivation of the enzyme.



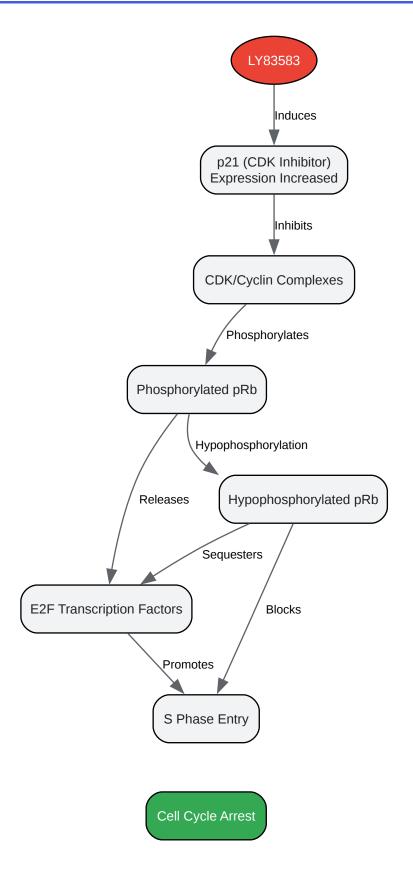
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Figure 1: Mechanism of sGC inhibition by LY83583.

Induction of Cell Cycle Arrest

Beyond its effects on the cGMP pathway, LY83583 has been demonstrated to induce cell cycle arrest in various cancer cell lines. This antiproliferative effect is mediated through the induction of the cyclin-dependent kinase (CDK) inhibitor p21 in a p53-independent manner.[5] The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma protein (pRb), which in turn blocks the entry of cells into the S phase of the cell cycle.





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Figure 2: LY83583-induced cell cycle arrest pathway.



Table 3: Biological Activity and Inhibitory Concentrations of LY83583

Target/Process	Action	Concentration/ Value	Cell/System	Source
Soluble Guanylate Cyclase (sGC)	Inhibition (IC₅o)	2 μΜ	Human platelets	[1]
Leukotriene Synthesis	Inhibition (IC50)	1.8 μΜ	Guinea pig lung and rat peritoneal cells	
Glutathione Reductase	Noncompetitive Inhibition (K _i)	3 μΜ	Bovine intestinal mucosa	_
Cell Proliferation	Inhibition	0.25 - 1.5 μΜ	HDF, HCT116, DLD1, MCF7, A- 375 cells	[5]
p21 Protein Expression	Induction	1 μΜ	Human Diploid Fibroblasts (HDFs)	[5]
pRb Phosphorylation	Shift to hypophosphoryla ted form	1 μΜ	HDFs	[5]
SNP-induced cGMP synthesis	Inhibition	1 μΜ	HDFs	[5]
Nitroprusside- induced vasodilation	Complete inhibition	10 μΜ	Anesthetized cats (cerebral arterioles)	

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed with LY83583.



Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol is adapted from commercially available sGC activity assay kits and published literature.

Objective: To quantify the inhibitory effect of LY83583 on sGC activity.

Materials:

- Purified sGC or cell/tissue lysates
- GTP (substrate)
- NO donor (e.g., sodium nitroprusside, SNP)
- LY83583
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂)
- cGMP detection kit (e.g., ELISA or RIA)
- 96-well microplate

Procedure:

- Prepare a reaction mixture containing assay buffer, GTP, and the NO donor in a 96-well plate.
- Add varying concentrations of LY83583 to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Initiate the reaction by adding the purified sGC or cell/tissue lysate to each well.
- Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heat inactivation).

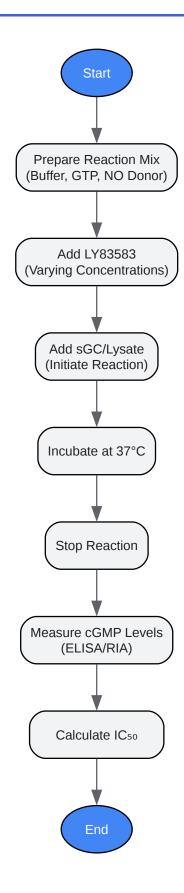
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- Measure the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.
- Calculate the IC₅₀ value of LY83583 by plotting the percentage of sGC inhibition against the log concentration of LY83583.





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Figure 3: Experimental workflow for sGC activity assay.



Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of LY83583 on the proliferation of a specific cell line.

Materials:

- Cell line of interest
- · Complete cell culture medium
- LY83583
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of LY83583 (e.g., 0.1 to 10 μ M) and a vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.



- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of LY83583 that inhibits cell growth by 50% (GI₅₀).

Western Blot Analysis for p21 and pRb

Objective: To assess the effect of LY83583 on the expression and phosphorylation status of p21 and pRb.

Materials:

- Cells treated with LY83583
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against p21, pRb, phospho-pRb (Ser780, Ser807/811), and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Lyse the treated cells with RIPA buffer and determine the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

LY83583 is a valuable pharmacological tool for the study of the NO/cGMP signaling pathway and its role in various cellular processes. Its well-characterized inhibitory effect on soluble guanylate cyclase, coupled with its ability to induce p21-mediated cell cycle arrest, makes it a versatile compound for research in cancer, cardiovascular disease, and neuroscience. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize LY83583 in their studies. As with any chemical probe, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data. Further research into the off-target effects and the development of more specific sGC inhibitors will continue to refine our understanding of cGMP signaling in health and disease.

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